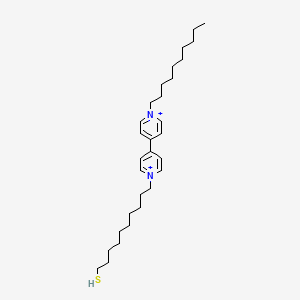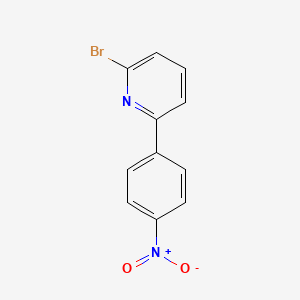
2-Bromo-6-(4-nitrophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a 4-nitrophenyl group at the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-nitrophenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a bromopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity. The reaction is typically conducted in a controlled environment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as hydrogen gas for nitro group reduction.
Nucleophiles: For substitution reactions.
Major Products
Aminopyridines: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
2-Bromo-6-(4-nitrophenyl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-nitrophenyl)pyridine is primarily based on its ability to undergo various chemical reactions. The bromine atom and nitro group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the nitro group and has different reactivity.
4-Nitrophenylpyridine: Lacks the bromine atom and has different reactivity.
Uniqueness
2-Bromo-6-(4-nitrophenyl)pyridine is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
652148-94-2 |
|---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
2-bromo-6-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H |
InChI Key |
HLKIISSNXNMTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
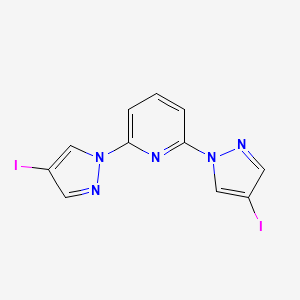
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
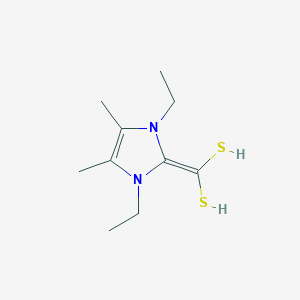
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
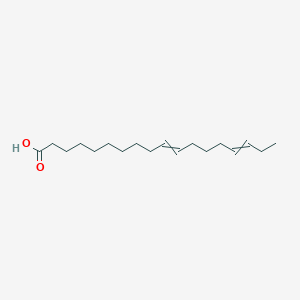
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
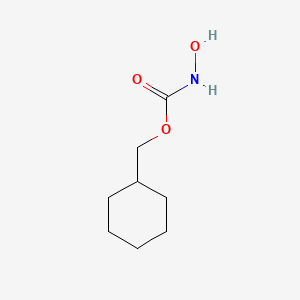
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)

![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
